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Compound of Interest

Compound Name: 6-Methoxy DMT

Cat. No.: B3025704 Get Quote

Introduction

6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a lesser-known psychedelic tryptamine,

structurally related to the more extensively studied 5-MeO-DMT and N,N-dimethyltryptamine

(DMT). These compounds are known for their potent effects on consciousness, primarily

mediated by their interaction with the serotonergic system. The development of a radiolabeled

form of 6-MeO-DMT for use with Positron Emission Tomography (PET) would provide an

invaluable tool for non-invasively studying its pharmacokinetics, pharmacodynamics, and

mechanism of action in the living brain. A dedicated radiotracer would enable researchers to

map the distribution and density of its target receptors, investigate its role in neurotransmission,

and facilitate the development of novel therapeutics for psychiatric and neurological disorders.

Pharmacological Profile

Like other tryptamines, 6-MeO-DMT is expected to act as an agonist at serotonin receptors,

particularly the 5-HT2A and 5-HT1A subtypes, which are implicated in the therapeutic and

psychoactive effects of psychedelics.[1][2] Studies on the closely related 5-MeO-DMT have

shown a high affinity for the 5-HT1A receptor.[1][3] The development of a radiolabeled 6-MeO-

DMT tracer would allow for the direct in vivo measurement of its binding profile and receptor

occupancy, providing crucial information for understanding its unique pharmacological

properties.
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Target Engagement and Receptor Occupancy: A PET tracer would allow for the

quantification of 6-MeO-DMT binding to its target receptors in the brain, providing a direct

measure of target engagement.

Pharmacokinetic Profiling: Elucidate the absorption, distribution, metabolism, and excretion

(ADME) profile of 6-MeO-DMT in vivo, including its ability to cross the blood-brain barrier.[4]

Dose-Finding Studies: Inform the design of clinical trials by determining the relationship

between dosage, receptor occupancy, and subjective effects.

Understanding Disease States: Investigate potential alterations in the target receptor

systems in various neuropsychiatric disorders.

Quantitative Data Summary
The following table summarizes key in vitro binding data for the closely related 5-MeO-DMT,

which serves as a proxy for estimating the potential profile of 6-MeO-DMT, along with projected

specifications for a hypothetical [¹¹C]-6-MeO-DMT radiotracer.

Parameter Value Receptor/Condition Reference/Target

Binding Affinity (Ki) 1.9–3 nM Human 5-HT1A [1]

300–1000 fold lower

than 5-HT1A
Human 5-HT2A [1]

Radiochemical Yield

(RCY)

> 20% (End of

Synthesis)
[¹¹C]Methylation Projected

Molar Activity (Am)
> 50 GBq/µmol (End

of Synthesis)

[¹¹C] Precursor

Labeling
Projected

Radiochemical Purity

(RCP)
> 98% HPLC Analysis Projected

LogD 1.5 - 2.5
Octanol/Water

Partition
Estimated
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Protocol 1: Synthesis of Desmethyl-6-MeO-DMT
Precursor for Radiolabeling
This protocol is adapted from established tryptamine synthesis methods, such as the Speeter–

Anthony synthesis, to produce the precursor needed for subsequent radiomethylation.[5]

Materials:

6-methoxyindole

Oxalyl chloride

Dimethylamine solution (40% in water)

Lithium aluminum hydride (LAH)

Anhydrous diethyl ether

Anhydrous tetrahydrofuran (THF)

Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 6-methoxy-3-indoleglyoxylyl chloride. Dissolve 6-methoxyindole in

anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Add oxalyl chloride dropwise

with stirring. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours. The

resulting precipitate is collected by filtration.

Step 2: Synthesis of N,N-dimethyl-2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide. Suspend

the product from Step 1 in anhydrous THF. Add an excess of 40% aqueous dimethylamine

solution dropwise at 0°C. Stir the reaction mixture for 3 hours at room temperature. Extract

the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

Step 3: Synthesis of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT). In a separate flask,

prepare a suspension of LAH in anhydrous THF. Add the amide product from Step 2 portion-

wise to the LAH suspension under an inert atmosphere. Reflux the mixture for 4 hours.
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Step 4: Quenching and Purification. Cool the reaction to 0°C and cautiously quench by

sequential addition of water and 15% NaOH solution. Filter the resulting solids and

concentrate the filtrate under reduced pressure. Purify the crude product via column

chromatography to yield the desmethyl precursor (6-methoxy-N-methyltryptamine).

Protocol 2: Radiosynthesis of [¹¹C]-6-MeO-DMT via N-
methylation
This protocol describes the radiosynthesis of [¹¹C]-6-MeO-DMT using [¹¹C]methyl triflate

produced from cyclotron-generated [¹¹C]CO₂.

Materials:

Desmethyl-6-MeO-DMT precursor (from Protocol 1)

[¹¹C]Methyl triflate ([¹¹C]MeOTf)

Anhydrous acetone

HPLC system with a semi-preparative C18 column

Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

Sterile water for injection, USP

0.9% Sodium Chloride for injection, USP

Procedure:

Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous acetone

in a sealed reaction vessel.

Radiolabeling: Bubble the gaseous [¹¹C]MeOTf through the precursor solution at room

temperature. Heat the sealed vessel at 80°C for 5 minutes.

Purification: After cooling, quench the reaction with mobile phase and inject the entire

mixture onto the semi-preparative HPLC system.
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Collection: Collect the radioactive peak corresponding to [¹¹C]-6-MeO-DMT.

Formulation: Remove the HPLC solvent from the collected fraction under a stream of

nitrogen with gentle heating. Reformulate the final product in a sterile solution (e.g., 10%

ethanol in saline) for injection.

Quality Control: Perform analytical HPLC to determine radiochemical purity and molar

activity.

Protocol 3: In Vitro Characterization
A. Stability Studies

Incubate [¹¹C]-6-MeO-DMT (approx. 100-150 MBq) in fresh human plasma at 37°C.[6]

At various time points (e.g., 5, 15, 30, 60, and 120 minutes), take an aliquot of the plasma.

Precipitate the proteins by adding an equal volume of cold acetonitrile.

Centrifuge the sample and analyze the supernatant using radio-HPLC to determine the

percentage of the intact radiotracer.[6]

B. Octanol-Water Partition Coefficient (LogD)

Add a small amount of [¹¹C]-6-MeO-DMT (approx. 1-2 MBq) to a vial containing 500 µL of n-

octanol and 500 µL of phosphate-buffered saline (PBS, pH 7.4).

Vortex the mixture vigorously for 5 minutes.

Centrifuge at 14,000 rpm for 5 minutes to ensure complete phase separation.[6]

Take 100 µL samples from both the octanol and aqueous layers and measure the

radioactivity in a gamma counter.

Calculate the LogD value as the logarithm of the ratio of counts per minute (CPM) in the

octanol phase to the CPM in the aqueous phase.

Protocol 4: Preclinical In Vivo Evaluation in Rodents
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All animal experiments must be conducted in accordance with institutional guidelines for animal

care and use.

A. Biodistribution Studies

Anesthetize healthy rodents (e.g., Wistar rats) and inject approximately 2-5 MBq of [¹¹C]-6-

MeO-DMT via the tail vein.

At selected time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes), euthanize the

animals.

Dissect, weigh, and count the radioactivity in major organs (brain, heart, lungs, liver, kidneys,

spleen, muscle, bone, and blood).

Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

B. Small-Animal PET Imaging

Anesthetize the animal and position it in the gantry of a small-animal PET scanner.

Administer [¹¹C]-6-MeO-DMT (5-10 MBq) as a bolus injection through a tail-vein catheter.

Acquire dynamic PET data for 60-90 minutes.

For blocking studies, pre-treat a separate cohort of animals with a known 5-HT1A or 5-HT2A

antagonist (e.g., WAY-100635 or ketanserin) 15-30 minutes prior to radiotracer injection to

confirm target-specific binding.

Reconstruct the PET images and perform region-of-interest (ROI) analysis on brain regions

known to have high densities of serotonin receptors (e.g., cortex, hippocampus, raphe

nuclei).
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6-MeO-DMT Signaling Cascade

6-MeO-DMT

5-HT1A Receptor 5-HT2A Receptor

Gi/o Protein Gq/11 Protein

Adenylyl Cyclase (AC) Phospholipase C (PLC)

↓ cAMP PIP2 → IP3 + DAG

↓ PKA Activity ↑ Ca²⁺ / PKC Activation

Inhibitory Neuronal Response Excitatory Neuronal Response
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Radiotracer Development Workflow

1. Precursor Synthesis
(Desmethyl-6-MeO-DMT)

2. Radiolabeling
([11C]Methylation)

3. HPLC Purification

4. Quality Control
(RCP, Am)

5. In Vitro Studies
(Stability, LogD)

6. In Vivo Biodistribution
(Rodent Model)

7. Small-Animal PET Imaging
(Dynamic & Blocking)

8. Data Analysis
(Kinetics, Occupancy)
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Logical Framework for Radiotracer Development

Chemistry Evaluation
Target Selection
(6-MeO-DMT)

Precursor Design
& Synthesis

Clinical
Translation

Radiolabeling
Strategy

In Vitro
Characterization

In Vivo
Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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